

# quantitative PCR protocol for IL-17a after MRL-871 treatment

Author: BenchChem Technical Support Team. Date: December 2025



## **Application Note and Protocol**

Topic: Quantitative PCR Protocol for IL-17A after MRL-871 Treatment

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the pathogenesis of various autoimmune and inflammatory diseases.[1][2] The transcription factor Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt) is essential for the differentiation of T helper 17 (Th17) cells, the primary producers of IL-17A.[2][3] MRL-871 is a potent, allosteric inverse agonist of RORyt, which has been shown to effectively suppress the production of IL-17A mRNA.[4] This document provides a detailed protocol for quantifying the in vitro effect of MRL-871 on IL-17A gene expression using quantitative Polymerase Chain Reaction (qPCR).

### **Principle**

This protocol outlines the treatment of a suitable cell line (e.g., murine lymphoblast EL4 cells) with **MRL-871**, followed by the quantification of IL-17A messenger RNA (mRNA) levels relative to a stable housekeeping gene. The workflow involves total RNA extraction, reverse transcription to complementary DNA (cDNA), and finally, qPCR analysis. The relative gene expression is calculated using the comparative Cq (2- $\Delta\Delta$ Cq) method, which determines the change in target gene expression in a test sample relative to a calibrator sample.



## **Signaling Pathway of MRL-871 Action**

MRL-871 functions by binding to an allosteric site on the RORyt ligand-binding domain. This binding event destabilizes the active conformation of the receptor, inhibiting its ability to drive the transcription of target genes, most notably Il17a.



Click to download full resolution via product page

Caption: MRL-871 allosterically inhibits RORyt, blocking IL-17A gene transcription.

## **Experimental Workflow**

The overall experimental process follows a standard workflow for gene expression analysis from cultured cells.





Click to download full resolution via product page

Caption: Experimental workflow for qPCR analysis of IL-17A expression.

## **Materials and Reagents**



| Reagent/Material                             | Recommended Supplier        |  |  |  |
|----------------------------------------------|-----------------------------|--|--|--|
| EL4 Cell Line (Murine Lymphoma)              | ATCC                        |  |  |  |
| MRL-871                                      | MedChemExpress              |  |  |  |
| RPMI-1640 Medium                             | Gibco                       |  |  |  |
| Fetal Bovine Serum (FBS)                     | Gibco                       |  |  |  |
| Penicillin-Streptomycin                      | Gibco                       |  |  |  |
| Dimethyl Sulfoxide (DMSO)                    | Sigma-Aldrich               |  |  |  |
| RNA Isolation Kit (e.g., RNeasy Mini Kit)    | Qiagen                      |  |  |  |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems          |  |  |  |
| SYBR Green qPCR Master Mix                   | Bio-Rad                     |  |  |  |
| qPCR Primers (IL-17A and GAPDH)              | Integrated DNA Technologies |  |  |  |
| Nuclease-free Water                          | Thermo Fisher Scientific    |  |  |  |
| Cell Culture Plates (24-well)                | Corning                     |  |  |  |
| qPCR Plates (96-well)                        | Bio-Rad                     |  |  |  |

Primer Design: Validated, pre-designed primers for murine II17a and a reference gene (e.g., Gapdh) are recommended. Ensure primers span an exon-exon junction to prevent amplification of genomic DNA.

- mIL-17A Forward: 5'-TCTCATCCAGCAAGAGATCAGG-3'
- mIL-17A Reverse: 5'-CTTGGCCTCAGTGGACTCT-3'
- mGAPDH Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
- mGAPDH Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

## **Experimental Protocol**

Step 1: Cell Culture and Treatment



- Culture EL4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Seed 2.5 x  $10^5$  cells/well into a 24-well plate in a final volume of 500  $\mu$ L.
- Prepare a stock solution of MRL-871 in DMSO.
- Treat cells with the desired concentration of MRL-871 (e.g., a final concentration of 10 μM).
- Include a vehicle control group treated with an equivalent volume of DMSO.
- Incubate the cells for 24 hours.

#### Step 2: Total RNA Isolation

- After incubation, harvest the cells and proceed with total RNA extraction using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's protocol.
- Elute the RNA in nuclease-free water.
- Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).

#### Step 3: cDNA Synthesis

- Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) following the manufacturer's instructions.
- The resulting cDNA can be diluted (e.g., 1:10) with nuclease-free water for use in the qPCR reaction.

#### Step 4: Quantitative PCR (qPCR)

• Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20  $\mu$ L reaction is as follows:



| Component                  | Volume | Final Concentration |  |
|----------------------------|--------|---------------------|--|
| SYBR Green Master Mix (2x) | 10 µL  | 1x                  |  |
| Forward Primer (10 μM)     | 0.5 μL | 250 nM              |  |
| Reverse Primer (10 μM)     | 0.5 μL | 250 nM              |  |
| Diluted cDNA Template      | 4 μL   | ~10-100 ng          |  |

| Nuclease-free Water | 5  $\mu$ L | - |

- Set up reactions for both the target gene (IL-17A) and the reference gene (GAPDH) for each sample. Include a no-template control (NTC) for each primer set.
- Run the plate on a real-time PCR instrument with a standard cycling program:

| Step                     | Temperature | Time          | Cycles |  |
|--------------------------|-------------|---------------|--------|--|
| <b>Enzyme Activation</b> | 95°C        | <b>10</b> min | 1      |  |
| Denaturation             | 95°C        | 15 sec        | 40     |  |

| Annealing/Extension | 60°C | 60 sec | |

 Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

## **Data Presentation and Analysis**

The relative expression of the IL-17A gene is calculated using the 2- $\Delta\Delta$ Cq method.

- Calculate ΔCq: Normalize the Cq value of the target gene (IL-17A) to the Cq value of the reference gene (GAPDH) for each sample.
  - $\Delta$ Cq = Cq(IL-17A) Cq(GAPDH)



- Calculate ΔΔCq: Normalize the ΔCq of the MRL-871 treated sample to the ΔCq of the vehicle control (calibrator) sample.
  - $\Delta\Delta$ Cq =  $\Delta$ Cq(Treated)  $\Delta$ Cq(Control)
- Calculate Fold Change: Determine the relative expression level.
  - Fold Change =  $2-\Delta\Delta$ Cq

#### Data Summary Table:

| Treatme<br>nt<br>Group | Target<br>Gene | Cq<br>(Mean) | Referen<br>ce Gene | Cq<br>(Mean) | ΔCq                   | ΔΔCq  | Fold<br>Change<br>(2-<br>ΔΔCq) |
|------------------------|----------------|--------------|--------------------|--------------|-----------------------|-------|--------------------------------|
| Vehicle<br>(DMSO)      | IL-17A         | Value        | GAPDH              | Value        | $\Delta$ Cq(Con trol) | 0     | 1.0                            |
| MRL-871<br>(10 μM)     | IL-17A         | Value        | GAPDH              | Value        | ΔCq(Tre<br>ated)      | Value | Value                          |

Expected Results: Treatment with **MRL-871** is expected to yield a higher Cq value for IL-17A compared to the vehicle control, indicating lower initial mRNA levels. This will result in a Fold Change value significantly less than 1, demonstrating potent inhibition of IL-17A expression. A previous study showed a 48-fold reduction in IL-17A mRNA in EL4 cells treated with 10  $\mu$ M **MRL-871** for 24 hours.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. researchgate.net [researchgate.net]



- 2. Small molecule allosteric inhibitors of RORyt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [quantitative PCR protocol for IL-17a after MRL-871 treatment]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609316#quantitative-pcr-protocol-for-il-17a-after-mrl-871-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com